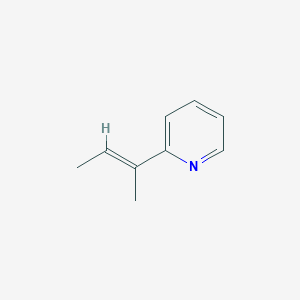

Dimethylvinylpyridine

Description

Dimethylvinylpyridine (DMVP) is a heterocyclic organic compound featuring a pyridine ring substituted with methyl and vinyl groups. Pyridine derivatives are widely studied for their versatility in pharmaceuticals, polymers, and agrochemicals due to their electronic and steric effects . DMVP’s vinyl group may enhance reactivity in polymerization processes, as seen in vinylpyridine-based copolymers used in adhesives and coatings . Methyl groups typically increase lipophilicity, influencing solubility and bioavailability, which is critical in drug design .

Properties

CAS No. |

29011-62-9 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-[(E)-but-2-en-2-yl]pyridine |

InChI |

InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h3-7H,1-2H3/b8-3+ |

InChI Key |

DZSTWBUQYOAZRZ-FPYGCLRLSA-N |

Isomeric SMILES |

C/C=C(\C)/C1=CC=CC=N1 |

Canonical SMILES |

CC=C(C)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylvinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-vinylpyridine with formaldehyde and a secondary amine under acidic conditions. This reaction yields this compound as a product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the catalytic hydrogenation of 2-methyl-5-vinylpyridine in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethylvinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine carboxylic acids, while reduction can produce dimethylpyridine .

Scientific Research Applications

Dimethylvinylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential therapeutic effects.

Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dimethylvinylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Table 1: Comparison of Methyl-Substituted Pyridines

*Estimated based on structural analogs.

Vinyl-Substituted Pyridines

Vinylpyridines, such as 4-vinylpyridine , share DMVP’s reactive vinyl moiety, which participates in radical polymerization. For instance, poly(butadiene–styrene–vinyl pyridine) is a high-performance elastomer . DMVP’s additional methyl groups may reduce polymerization rates compared to 4-vinylpyridine due to steric effects.

Amino and Chloro-Substituted Pyridines

Amino and chloro derivatives, like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine, highlight bioactivity variations. Chlorine atoms increase electrophilicity, enabling cross-coupling reactions, while amino groups enhance hydrogen bonding in drug-receptor interactions .

Table 2: Functional Group Impact on Bioactivity

Dihydropyridines

Dihydropyridines (e.g., amlodipine ) are pharmacologically significant for their calcium channel blockade. Unlike DMVP, their partially saturated rings improve planarity for target binding . DMVP’s aromatic pyridine ring offers rigidity, favoring material science applications over drug design.

Biological Activity

Dimethylvinylpyridine (DMVP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a vinyl group attached to a pyridine ring with two methyl substituents. This structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

DMVP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Properties

Research has shown that DMVP possesses anticancer activity, particularly against breast and prostate cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that DMVP reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 50 µg/mL after 48 hours of treatment. The compound's ability to inhibit cell proliferation was attributed to its interference with the cell cycle.

3. Antioxidant Activity

DMVP also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

| Gallic Acid | 30 |

The biological activities of DMVP can be attributed to several mechanisms:

- Membrane Disruption: DMVP interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, specifically through the upregulation of pro-apoptotic proteins.

- Free Radical Scavenging: DMVP acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Future Perspectives

The potential applications of DMVP in pharmaceuticals are promising. Ongoing research aims to explore its efficacy in combination therapies for cancer treatment and as an antimicrobial agent in clinical settings. Furthermore, modifications to the chemical structure may enhance its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.